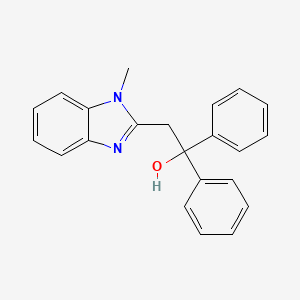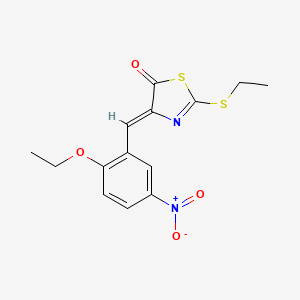![molecular formula C23H29N3O2 B5732630 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine, also known as PACAP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PACAP belongs to the family of neuropeptides and is known to have a wide range of biological effects.
Wirkmechanismus
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine acts through binding to specific receptors, known as PAC1, VPAC1, and VPAC2. These receptors are widely distributed throughout the body, and are involved in a range of biological processes. The binding of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine to these receptors leads to the activation of intracellular signaling pathways, which ultimately result in the biological effects of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine.
Biochemical and Physiological Effects:
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate neurotransmitter release, and has been implicated in the regulation of learning and memory. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine has also been shown to have vasodilatory effects, and has been investigated as a potential treatment for cardiovascular diseases. Additionally, 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine has been shown to have effects on the immune system, and has been studied as a potential treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine in lab experiments is its well-defined mechanism of action. The binding of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine to specific receptors allows for precise control over the biological effects of the compound. Additionally, 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine is stable and can be easily synthesized, making it a convenient compound to work with in lab settings. However, one limitation of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine in lab experiments is its potential for off-target effects. As 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine binds to multiple receptors, it may have unintended biological effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine research. One area of interest is the development of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine-based therapies for neurodegenerative diseases. Additionally, the role of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine in the regulation of immune function is an area of active investigation. Finally, the potential for 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine to be used as a diagnostic tool for certain diseases is also an area of interest.
In conclusion, 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine is a synthetic compound with a wide range of potential therapeutic applications. Its well-defined mechanism of action and stable synthesis make it a convenient compound for lab experiments. Future research on 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine will likely focus on its neuroprotective and immune-regulating effects, as well as its potential as a diagnostic tool.
Synthesemethoden
The synthesis of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine involves the reaction of 1-acetyl-4-piperidinone with 1-naphthylmethylamine, followed by the reaction with benzyl chloroformate in the presence of triethylamine. The resulting compound is then treated with piperazine to yield 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine has been shown to have analgesic effects, and has been investigated as a potential treatment for chronic pain.
Eigenschaften
IUPAC Name |
1-[4-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18(27)25-11-9-20(10-12-25)23(28)26-15-13-24(14-16-26)17-21-7-4-6-19-5-2-3-8-22(19)21/h2-8,20H,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUDLWIEHJLCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)






![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)

![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)